molecular formula C4H11N<br>C4H11N<br>CH3(CH2)3NH2 B146782 Butylamine CAS No. 109-73-9

Butylamine

Cat. No.: B146782
CAS No.: 109-73-9
M. Wt: 73.14 g/mol
InChI Key: HQABUPZFAYXKJW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Acid-Base Reactions

Butylamine acts as a weak base (pKₐ of protonated form = 10.78) , reacting with acids to form ammonium salts.

Example with Succinic Acid (C₄H₆O₄):
In a heterogeneous reaction, n-butylamine reacts with succinic acid to form a carboxylate salt. Kinetic studies reveal:

Temperature (K)Pseudo-First-Order Rate Constant (kₐₚₚ, s⁻¹)Reactive Uptake Coefficient (γ)
2631.2 × 10⁻³5.8 × 10⁻⁵
2952.4 × 10⁻⁴1.1 × 10⁻⁵

This reaction follows the Langmuir-Hinshelwood mechanism, with physisorption as the rate-limiting step .

Nucleophilic Substitution and Condensation

This compound undergoes nucleophilic reactions due to the lone pair on its nitrogen atom.

Amide Formation

Reaction with carboxylic acids (e.g., pentanoic acid) produces amides in the presence of dehydrating agents (e.g., SOCl₂):
C H COOH C H NH C H CONHC H H O\text{C H COOH C H NH C H CONHC H H O}
Industrial synthesis uses continuous reactor systems for high-purity amides .

Schiff Base Formation

This compound condenses with carbonyl compounds (e.g., butanal) to form imines:
C H CHO C H NH C H CH NC H H O\text{C H CHO C H NH C H CH NC H H O}
This reaction is reversible and pH-dependent .

Oxidation Reactions

This compound participates in oxidation processes, often catalyzing aerobic reactions.

Base-Catalyzed Oxidation of Hydroquinones:
In the presence of O₂, n-butylamine facilitates the conversion of hydroquinones to benzoquinones:
C H OH O C H O H O\text{C H OH O C H O H O}
Key data for tetramethylhydroquinone oxidation :

n-Butylamine (mol%)Conversion (%)Selectivity (%)
4.553.499.8
1877.695.9

Reduction of Amides

Lithium aluminum hydride reduces this compound-derived amides to amines:
C H CONHC H C H CH NHC H \text{C H CONHC H C H CH NHC H } .

Metal Complexation

This compound forms stable complexes with transition metals. For example:
PtI 2 C H NH cis trans PtI C H NH \text{PtI 2 C H NH cis trans PtI C H NH }
These complexes are studied for their structural and catalytic properties .

Atmospheric Degradation

In the atmosphere, this compound reacts with OH radicals. For tert-butylamine (a structural analog):
 CH CNH OH CH CNH H O\text{ CH CNH OH CH CNH H O}
The rate constant is 8.4×1012cm3molecule1s18.4\times 10^{-12}\,\text{cm}^3\,\text{molecule}^{-1}\,\text{s}^{-1} at 305 K . Major products include acetone and formaldehyde.

Industrial and Environmental Relevance

  • Particle Formation: Reactions with nitric acid in the atmosphere yield low-volatility salts (e.g., tert-butylaminium nitrate), contributing to aerosol formation .

  • Catalysis: this compound enhances ionization efficiency in mass spectrometry, improving metabolite detection .

Scientific Research Applications

Chemical Synthesis

Butylamine serves as a crucial precursor in the synthesis of several important compounds:

  • Pesticides : It is utilized in the manufacture of pesticides, including fungicides like benomyl and thiocarbazides. Approximately 50% of this compound produced is directed towards pesticide production, making it vital for agricultural applications .
  • Pharmaceuticals : this compound is involved in synthesizing various pharmaceuticals, such as tolbutamide (an antidiabetic drug) and other medicinal compounds . It acts as an intermediate for rubber processing chemicals and plasticizers as well.
  • Emulsifiers and Dyes : The compound is also used to produce emulsifying agents and dyes, contributing to the formulation of various consumer products .

Analytical Chemistry

In analytical chemistry, this compound has been identified as an effective additive that enhances the efficiency of mass spectrometry (MS):

  • Mass Spectrometry Additive : A comparative study showed that n-butylamine significantly improves metabolite coverage during electrospray ionization (ESI) in negative ion mode. It outperformed traditional additives like ammonium hydroxide and formic acid by increasing the number of detected mass peaks and enhancing signal intensity for low-molecular-weight compounds . This characteristic makes this compound valuable for metabolomic studies and biochemical analyses.

Biotechnological Applications

Recent research has explored the potential of this compound in biotechnological processes:

  • Microbial Production : A novel method was developed to produce n-butylamine from glucose using genetically engineered Escherichia coli. This transaminase-mediated cascade allows for the conversion of n-butanol to n-butylamine with high yield (92%) and represents a sustainable approach to bioamine production . This bioprocessing technique could pave the way for environmentally friendly production methods for other amines.

Material Science

This compound is also utilized in material science applications:

  • Graphene Functionalization : It has been employed to functionalize graphene oxide, enhancing its reactivity and stability in various chemical environments. The functionalization process alters the electronic properties of graphene oxide, making it suitable for applications in sensors and energy storage devices .

Summary Table of Applications

Application AreaSpecific UsesImportance
Agriculture Pesticides (benomyl, thiocarbazides)Vital for crop protection
Pharmaceuticals Drug synthesis (tolbutamide)Key component in medicinal chemistry
Analytical Chemistry Mass spectrometry additiveEnhances metabolite detection
Biotechnology Microbial production of n-butylamineSustainable production methods
Material Science Graphene functionalizationImproves material properties for advanced applications

Biological Activity

Butylamine, an aliphatic amine, is a compound with significant biological activity that has been studied for its various applications in pharmacology, toxicology, and analytical chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its effects on different biological systems, mechanisms of action, and relevant case studies.

This compound exists in several isomeric forms, with n-butylamine being the most commonly studied. It is a colorless liquid with a strong amine odor and is soluble in water and organic solvents. Its chemical structure allows it to participate in various biochemical reactions, making it a useful compound in both synthetic and analytical chemistry.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Toxicological Effects : this compound has been shown to exhibit both acute and chronic toxicity in various animal models. Studies indicate that exposure can lead to respiratory depression, convulsions, and other neurotoxic effects. For instance, the RD50 (the concentration causing a 50% decrease in respiratory rate) was found to be approximately 362 mg/m³ in male mice .
  • Pharmacological Applications : this compound has been utilized as a conjugative reagent in chromatographic techniques for the analysis of biological samples. It has proven effective in enhancing the detection of metabolites in complex biological matrices .
  • Antioxidant Activity : Research indicates that this compound derivatives can exhibit antioxidant properties. For example, certain this compound-functionalized compounds have shown promise in reducing oxidative stress markers in vitro .

This compound's biological effects are mediated through several mechanisms:

  • Neurotransmitter Modulation : this compound influences neurotransmitter systems, particularly through its action on dopaminergic pathways. It has been observed to affect locomotor activity in rodents, suggesting potential implications for neuropharmacological research .
  • Inflammatory Response : In vitro studies have demonstrated that this compound can induce the release of lysosomal enzymes from macrophages, which are involved in inflammatory responses . This suggests a role for this compound in modulating immune responses.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Acute Toxicity Study : A study involving male NMRI mice showed that exposure to increasing concentrations of this compound led to significant respiratory depression. The observed RD50 values varied across studies but consistently indicated potential respiratory hazards associated with high levels of exposure .
  • Antioxidant Analysis : In a comparative analysis using mass spectrometry, this compound was found to enhance the detection of metabolites significantly compared to other additives like ammonium hydroxide and formic acid. This demonstrates its utility in metabolomic studies .
  • Functionalization Studies : Research on this compound-functionalized graphene oxide revealed that such modifications could enhance the reactivity of materials in solution, indicating potential applications in drug delivery systems or biosensing technologies .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
ToxicityRespiratory depression (RD50 ~ 362 mg/m³)
Pharmacological UseEnhances metabolite detection in chromatography
Antioxidant PropertiesReduces oxidative stress markers
Immune ModulationInduces lysosomal enzyme release from macrophages

Q & A

Basic Research Questions

Q. What are the common synthetic routes for producing butylamine, and how can purity be validated?

this compound can be synthesized via:

  • Alkylation of ammonia : Reacting 1-chlorobutane with excess ammonia under high pressure and temperature yields this compound, with NH4_4Cl as a byproduct .
  • Nitrile reduction : Reducing butyronitrile (C3_3H7_7CN) using LiAlH4_4 or catalytic hydrogenation produces this compound . Purity validation : Use gas chromatography (GC) for volatile amines, 1^1H/13^13C NMR to confirm structural integrity, and FTIR to identify primary amine N-H stretches (~3300 cm1^{-1}) .

Q. Which spectroscopic techniques are most effective for characterizing this compound-functionalized materials?

Key methods include:

  • FTIR : Identifies functional groups (e.g., N-H stretches at 3300–3500 cm1^{-1} for amines, C-N stretches at 1250–1350 cm1^{-1}) .
  • Raman spectroscopy : Detects sp2^2 carbon vibrations (D and G bands) in graphene oxide (GO) composites .
  • XRD : Reveals structural changes in materials (e.g., interlayer spacing shifts in GO after functionalization) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Exposure limits : Avoid concentrations >5 ppm (threshold for respiratory irritation) .
  • PPE : Wear nitrile gloves, goggles, and lab coats; use fume hoods for vapor containment .
  • First aid : Flush skin/eyes with water for 15 minutes; seek medical attention for severe exposure .

Advanced Research Questions

Q. How can this compound-functionalized graphene oxide (GO) enhance corrosion inhibition in magnesium alloys?

  • Mechanism : this compound covalently binds to GO, forming hydrophobic layers that block chloride ion penetration .
  • Experimental validation :

  • Electrochemical impedance spectroscopy (EIS) and Tafel polarization show 68% inhibition efficiency in 3.5% NaCl .
  • DFT calculations (B3LYP/6-31G*) confirm high reactivity of protonated this compound-GO with chloride ions via molecular electrostatic potential (MEP) analysis .

Q. What methodologies are used to study CO2_2 capture by this compound in aqueous systems?

  • NMR monitoring : Track carbamate formation using 13^13C NMR (e.g., peaks at ~160 ppm for carbamate) .
  • Thermodynamic analysis : Calculate Gibbs free energy (ΔG°) from equilibrium data to quantify CO2_2 binding affinity .
  • Kinetic studies : Use stopped-flow techniques to measure reaction rates under varying pH and temperature .

Q. How can this compound be quantified in complex matrices using fluorescence spectroscopy?

  • Fluorescamine assay : React this compound with fluorescamine in methanol; measure emission at 426 nm (quantum yield = 0.23, lifetime = 7.5 ns) .
  • Calibration curve : Linear range of 0.1–10 µM with a detection limit of 0.05 µM .

Q. How should researchers resolve contradictions between experimental and computational data in this compound studies?

  • Cross-validation : Compare DFT-predicted IR/Raman spectra (e.g., B3LYP/6-31G*) with experimental results to validate bonding modes .
  • Replicate conditions : Ensure computational models (e.g., solvent effects in Gaussian 09) match experimental setups (e.g., aqueous vs. organic phases) .

Q. What strategies optimize the synthesis of this compound-functionalized adsorbents for pharmaceutical removal?

  • Kabachnik-Fields reaction : Combine GO, phenylphosphinic acid, and this compound in a "one-pot" synthesis to graft aminophosphinic groups .
  • Characterization : Use SEM/EDX for surface morphology and TGA for thermal stability (e.g., decomposition at 200–400°C) .

Q. Which DFT parameters best predict the reactivity of this compound in corrosion inhibition?

  • Global softness (σ) : High values (~19.2 eV1^{-1}) indicate strong electrophilic/nucleophilic reactivity .
  • HOMO-LUMO gap : Smaller gaps (e.g., 0.053 a.u.) correlate with higher inhibition efficiency .

Properties

IUPAC Name

butan-1-amine
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InChI

InChI=1S/C4H11N/c1-2-3-4-5/h2-5H2,1H3
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InChI Key

HQABUPZFAYXKJW-UHFFFAOYSA-N
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Canonical SMILES

CCCCN
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Molecular Formula

C4H11N, Array
Record name N-BUTYLAMINE
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Related CAS

3858-78-4 (hydrochloride)
Record name n-Butylamine
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DSSTOX Substance ID

DTXSID1021904
Record name Butylamine
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Molecular Weight

73.14 g/mol
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Physical Description

N-butylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point 10 °F. Less dense (6.2 lb / gal) than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Liquid, Colorless liquid with a fishy ammonia-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON STANDING., Colourless liquid, tends to yellow on standing; Ammoniacal aroma, Colorless liquid with a fishy, ammonia-like odor.
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Boiling Point

172.4 °F at 760 mmHg (NTP, 1992), 78 °C, 77.00 to 78.00 °C. @ 760.00 mm Hg, 172 °F
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Flash Point

10 °F (NTP, 1992), strong at 3-10 ppm. [ACGIH] 10 °F, 30 °F (-1 °C) (Open Cup), -12 °C (10 °F) closed cup., -12 °C c.c., 10 °F
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Solubility

Soluble (>=10 mg/ml) (NTP, 1992), Miscible with alcohol, ether, In water, 1X10+6 mg/L (miscible) at 25 °C, 1000 mg/mL at 20 °C, Solubility in water: miscible, Soluble in water, Soluble (in ethanol), Miscible
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Record name n-BUTYLAMINE
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Density

0.741 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7327 at 25 °C/4 °C, Relative density (water = 1): 0.74, 0.732-0.740, 0.74
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Vapor Density

2.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (AIR = 1), Relative vapor density (air = 1): 2.5, 2.52
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Vapor Pressure

72 mmHg at 68 °F (NTP, 1992), 92.9 [mmHg], 92.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10.9, 72 mmHg, 82 mmHg
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Color/Form

CLEAR, COLORLESS LIQUID

CAS No.

109-73-9
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Melting Point

-58 °F (NTP, 1992), -50 °C, -58 °F
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Synthesis routes and methods I

Procedure details

A solution of 150 millimoles of n-butylamine in 50 ml of dimethylacetamide was prepared and cooled to 0° C. To this solution was added at 0° C. a solution of 250 millimoles of diisopropylethylamine and 50 millimoles of N,N′-diethyl-6-chloro-[1,3,5]triazine-2,4-diamine in 50 ml of dimethylacetamide, the resulting solution was heated under reflux for 4 hours, then cooled to room temperature, and the solvent was distilled off by an evaporator. The reaction mixture was then isolated and purified by silica gel column chromatography to give N,N-diethyl-N″-n-butyl-[1,3,5]triazine-2,4,6-triamine as an oily substance.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
250 mmol
Type
reactant
Reaction Step Two
Quantity
50 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 150 millimoles of n-butylamine in 50 ml of dimethylacetamide was prepared and cooled to 0° C. To this solution was added at 0° C. a solution of 250 millimoles of diisopropylethylamine and 50 millimoles of N,N′-dibutyl-6-chloro-[1,3,5]triazine-2,4-diamine in 50 ml of dimethylacetamide, the resulting solution was heated under reflux for 4 hours, then cooled to room temperature, and the solvent was distilled off by an evaporator. The reaction mixture was then isolated and purified by silica gel column chromatography to give N,N′,N″-tributyl-[1,3,5]triazine-2,4,6-triamine as an oily substance. The result of 1H-NMR analysis is shown in FIG. 1.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
250 mmol
Type
reactant
Reaction Step Two
Quantity
50 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a 1 I Quickfit flask with a glass-jacketed thermosensor, gas inlet, stainless steel anchor stirrer and heatable (67°-70° C.) pre-column with an attached Claisen bridge and subsequent cold trap, 110 g of N-lauroyl-L-glutamic acid dimethyl ester (LGA-DME) and 100 g of a mixture of cyclohexane derivatives (trimethylcyclohexane, methylethylcyclohexane and diethylcyclohexane in an approximate ratio of 45:25:10) are initially introduced under a gentle stream of N2. 110 g of n-butylamine are metered in over a period of 30 minutes and the mixture is heated under reflux. During the reaction, portions of the methanol liberated during the amidation are separated off, with a little n-butylamine, via the temperature-controlled pre-column. After refluxing for about 8 hours, monitoring by TLC indicates quantitative conversion. The excess n-butylamine is distilled off, first under normal pressure and then in vacuo, and the product is precipitated by addition of acetone. The precipitate formed is filtered off with suction, washed with acetone, dried and comminuted. The target product N-lauroyl-L-glutamic acid di-n-butylamide is obtained in a good yield of about 80% and in excellent purity (LGB 99% (HPLC), nBuNH2 50 ppm (GC), other impurities<1%) in the form of a colorless powder of melting point 150°-152° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
N-lauroyl-L-glutamic acid dimethyl ester
Quantity
110 g
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
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Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
110 g
Type
reactant
Reaction Step Ten

Synthesis routes and methods IV

Procedure details

A standard solution of n-butylamine was prepared by adding 0.5 ml of n-butylamine to a 10 ml volumetric flask containing 10 ml dry methylene chloride. The n-butylamine solution (0.85 ml) was then added to 2-(1-benzotriazolyl)-5-ethyl-4H-3,1-benzoxazin-4-one (150 mg), prepared as described in Preparation VII above, in 21 mg of dry methylene chloride, and the mixture was stirred for 20 minutes. Analysis by TLC (20% ethyl acetate in toluene) indicated that the reaction was complete. The methylene chloride was then removed under reduced pressure and the remaining residue chromatographed over silica gel (10% ethyl acetate in toluene, flash column chromatography). All product fractions were combined and evaporated to give a solid that was recrystallized from pentane, yielding 40 mg of 2-n-butylamino-5-ethyl-4H-3,1-benzoxazin-4-one, m.p. 136°-137° C., IR, 330, 1725-1740 (broad), 1635, 1590, 1570 cm-1); 'H NMR(delta CDCl3): 1.0 (t, 3H, CH 3); 1.3 (t, 3H, CH3); 1.5 (m, 4H, CH2CH2); 3.2 (q, 2H, PhCH2); 3.4 (q, 2H, CH2NH); 4.8 (broad, s, 1H, NH); 6.9-7.6 (m, 3H, ArH).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Name
2-(1-benzotriazolyl)-5-ethyl-4H-3,1-benzoxazin-4-one
Quantity
150 mg
Type
reactant
Reaction Step Two
[Compound]
Name
VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
21 mg
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods V

Procedure details

Reaction of 5 with formamide in excess at 190° C. for 8 h afforded the pyrazolo[3,4-d]pyrimidinone 10 which was purified by dissolving the crude in 2M NaOH, boiling with coal, followed by precipitation with acetic acid (yield 70%, m.p. 271-272° C.). Compound 11 was prepared in a yield of 44% following the Beal and Véliz9 procedure by treatment of 10 with a mixture of HMPT/NBS in acetonitrile at −20° C. followed by addition of LiBr and refluxing. It is interesting to point out that the secondary OH on the side chain remained unaltered by this procedure, as shown by its 1H NMR spectrum. Treatment of 11 with morpholine, butylamine, or piperidine gave the desired compounds 3a-c.
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
HMPT NBS
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Butylamine
Butylamine
Butylamine
Butylamine
Butylamine
Butylamine

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